molecular formula C17H22N2O3S B2759941 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1448066-19-0

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2759941
CAS No.: 1448066-19-0
M. Wt: 334.43
InChI Key: VSYPBVXWDGPNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a unique combination of methoxy, thiophene, and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine, thiophene-3-carboxaldehyde, and 4-methoxyphenethylamine.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyethylamine with thiophene-3-carboxaldehyde under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with 4-methoxyphenethyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or the urea moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiophene derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-3-phenethylurea: Lacks the thiophene ring, which may reduce its biological activity.

    1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-phenylurea: Similar structure but without the methoxyphenethyl group, potentially altering its chemical properties.

Uniqueness: 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both methoxy and thiophene groups, which can enhance its reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-21-15-5-3-13(4-6-15)7-9-18-17(20)19-11-16(22-2)14-8-10-23-12-14/h3-6,8,10,12,16H,7,9,11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYPBVXWDGPNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.